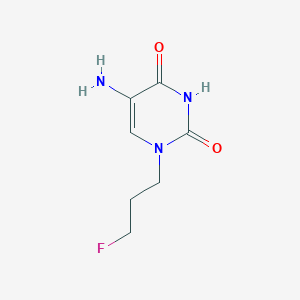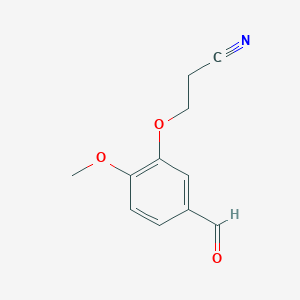
3-(5-Formyl-2-methoxyphenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Formyl-2-methoxyphenoxy)propanenitrile is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a nitrile group attached to a phenoxy ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-2-methoxyphenoxy)propanenitrile typically involves the reaction of 5-formyl-2-methoxyphenol with 3-bromopropanenitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or column chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Formyl-2-methoxyphenoxy)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(5-Carboxy-2-methoxyphenoxy)propanenitrile.
Reduction: 3-(5-Formyl-2-methoxyphenoxy)propanamine.
Substitution: 3-(5-Substituted-2-methoxyphenoxy)propanenitrile.
Applications De Recherche Scientifique
3-(5-Formyl-2-methoxyphenoxy)propanenitrile has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Development: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of 3-(5-Formyl-2-methoxyphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Formyl-2-hydroxyphenoxy)propanenitrile
- 3-(5-Formyl-2-ethoxyphenoxy)propanenitrile
- 3-(5-Formyl-2-methoxyphenoxy)butanenitrile
Uniqueness
3-(5-Formyl-2-methoxyphenoxy)propanenitrile is unique due to the presence of both a formyl group and a methoxy group on the phenoxy ring, which imparts distinct chemical and physical properties. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
3-(5-formyl-2-methoxyphenoxy)propanenitrile |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,6H2,1H3 |
Clé InChI |
AYFXBFJGYXDBEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=O)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




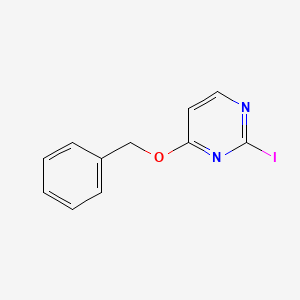
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
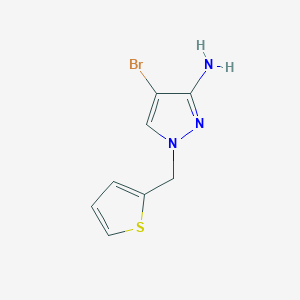
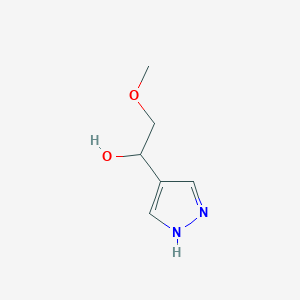
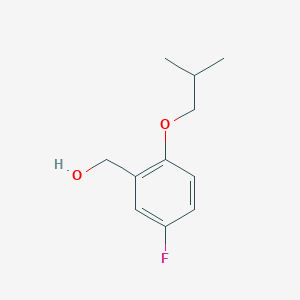

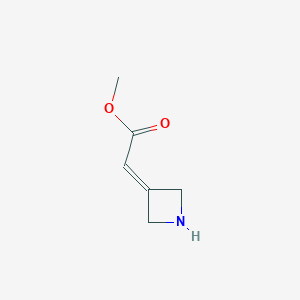
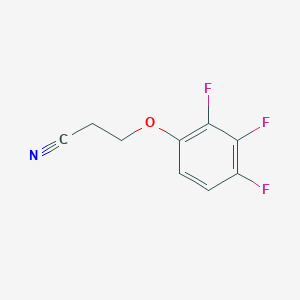

amine](/img/structure/B13081599.png)
![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)
